molecular formula C11H10F6O4 B1306099 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate CAS No. 678-95-5

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate

Cat. No.: B1306099
CAS No.: 678-95-5
M. Wt: 320.18 g/mol
InChI Key: DOZNAYNLYNBXKE-UHFFFAOYSA-N
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Description

Comparative Analysis of Fluorinated Acrylates

Monomer Fluorination Pattern Molecular Weight Key Application
This compound C₂–C₄ fully fluorinated; C₁, C₅ acrylate 320.19 g/mol Hydrophobic coatings
[N-Methyl-perfluorobutane-1-sulfonamide]ethyl acrylate (C₄SA) Perfluorobutane sulfonamide group N/A Surface wetting studies
Hexafluorobutyl acrylate Perfluorobutyl group N/A Tri-block copolymers

The symmetrical fluorination in this compound distinguishes it from asymmetrically fluorinated monomers, such as C₄SA or hexafluorobutyl acrylate, which exhibit different reactivity ratios and polymerization behaviors.

Impact of Fluorination on Reactivity and Polymer Properties

The fluorinated backbone reduces electron density on the vinyl groups, slightly decreasing radical reactivity compared to non-fluorinated acrylates. However, this trade-off is offset by the resulting polymer’s exceptional thermal stability and chemical inertness. For instance, homopolymers of this monomer exhibit surface energies as low as 15–20 mN/m, significantly lower than polyacrylates (30–40 mN/m).

Academic Significance in Polymer Chemistry

This compound has driven advancements in polymer science through its integration into diverse material architectures.

Polymerization Techniques and Material Design

This monomer undergoes free radical polymerization with initiators like benzoyl peroxide or AIBN. Copolymerization with butyl methacrylate (BMA) yields polymers with dynamic surface properties, where fluorinated segments migrate to the polymer-air interface during annealing. Recent studies also employ reversible addition-fragmentation chain transfer (RAFT) polymerization to synthesize tri-block copolymers (e.g., poly(acrylic acid)-b-poly(hexafluorobutyl acrylate)-b-poly(acrylic acid)), achieving high elongation (1200%) and low permanent deformation.

Surface Properties and Applications

The low surface energy of fluorinated acrylate polymers makes them ideal for:

  • Hydrophobic Coatings : Films exhibit water contact angles >150°, outperforming silicone-based alternatives.
  • Nanocomposites : Incorporation into nanocomposites enhances thermal stability and mechanical strength.
  • UV Nanoimprinting : Fluorinated macromonomers reduce demolding energy in UV-curable resins, enabling precise patterning.

Case Studies in Polymer Engineering

  • Tri-Block Elastomers : Poly(acrylic acid)-b-poly(hexafluorobutyl acrylate)-b-poly(acrylic acid) films transition from hydrophilic to hydrophobic upon heat treatment, demonstrating stimuli-responsive behavior.
  • Core-Shell Latex Particles : Miniemulsion polymerization of this monomer with methyl methacrylate (MMA) and butyl acrylate (BA) yields nanoparticles with tunable surface fluorine content, improving oil/water repellency.

Properties

IUPAC Name

(2,2,3,3,4,4-hexafluoro-5-prop-2-enoyloxypentyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10F6O4/c1-3-7(18)20-5-9(12,13)11(16,17)10(14,15)6-21-8(19)4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZNAYNLYNBXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(COC(=O)C=C)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060986
Record name 1H,1H,5H,5H-Perfluoro-1,5-pentanediol diacrylate
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Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

678-95-5
Record name 2,2,3,3,4,4-Hexafluoropentamethylene diacrylate
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Record name 2-Propenoic acid, 1,1'-(2,2,3,3,4,4-hexafluoro-1,5-pentanediyl) ester
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Record name 2-Propenoic acid, 1,1'-(2,2,3,3,4,4-hexafluoro-1,5-pentanediyl) ester
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Record name 1H,1H,5H,5H-Perfluoro-1,5-pentanediol diacrylate
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Record name 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate typically involves the esterification of 2-Propenoic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Polymerization: This compound can undergo radical polymerization to form polymers with unique properties due to the presence of fluorine atoms.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Addition Reactions: Reagents such as bromine, hydrogen, and other electrophiles are commonly used.

    Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction typically carried out at elevated temperatures.

Major Products Formed

    Addition Reactions: Products include halogenated derivatives and hydrogenated compounds.

    Polymerization: Fluorinated polymers with unique chemical and physical properties.

    Hydrolysis: 2-Propenoic acid and the corresponding fluorinated alcohol.

Scientific Research Applications

Polymer Chemistry

Acrylate Monomer in Polymerization
2,2,3,3,4,4-Hexafluoro-1,5-pentyl diacrylate serves as a monomer in polymerization processes. Its fluorinated structure imparts unique characteristics to the resulting polymers:

  • Enhanced Chemical Resistance : Polymers derived from this compound exhibit superior resistance to solvents and chemicals compared to non-fluorinated counterparts.
  • Thermal Stability : The presence of fluorine atoms improves the thermal stability of the polymers, making them suitable for high-temperature applications.

Case Study : Research has demonstrated that incorporating this diacrylate into polymer formulations results in materials that maintain integrity under harsh chemical exposure and elevated temperatures .

Coatings and Surface Treatments

Fluorinated Coatings
The compound is utilized in formulating coatings that require low surface energy and excellent water repellency. These coatings are ideal for various surfaces including textiles and metals.

  • Water and Oil Repellency : The fluorinated nature allows for coatings that repel water and oils effectively.
  • Durability : Coatings made with this compound show enhanced durability against abrasion and wear.

Application Example : Fluorinated coatings have been applied in the automotive industry to protect surfaces from environmental degradation while maintaining aesthetic qualities .

Biomedical Applications

Biocompatibility and Drug Delivery Systems
Due to its chemical stability and biocompatibility, this compound is being investigated for use in biomedical applications such as drug delivery systems.

  • Controlled Release Mechanisms : Polymers derived from this compound can be engineered to provide controlled release of therapeutic agents.
  • Tissue Engineering Scaffolds : Its properties make it suitable for creating scaffolds that support cell growth and tissue regeneration.

Research Findings : Studies indicate that polymers based on this diacrylate demonstrate favorable interactions with biological tissues, making them promising candidates for medical devices.

Electronics Industry

Insulating Materials
In the electronics sector, this compound is utilized in formulating insulating materials due to its excellent dielectric properties.

  • Low Dielectric Constant : This characteristic is crucial for high-frequency applications where signal integrity is paramount.
  • Thermal Conductivity : Enhanced thermal conductivity aids in heat dissipation within electronic components.

Summary Table of Applications

Application AreaKey BenefitsExample Use Case
Polymer ChemistryEnhanced chemical resistance & thermal stabilitySpecialty polymers
CoatingsWater/oil repellency & durabilityAutomotive surface protection
BiomedicalBiocompatibility & controlled releaseDrug delivery systems
ElectronicsLow dielectric constant & thermal conductivityInsulating materials

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms in its structure create a strong electron-withdrawing effect, which stabilizes the molecule and makes it less reactive to environmental factors. This stability is crucial for its applications in harsh chemical environments and in biological systems where resistance to degradation is essential.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Diacrylates

Hexafluoro-2-methylisopropyl Acrylate (CAS 53038-41-8)

  • Structural Differences : Replaces the central methylene group of the pentyl chain with a branched trifluoromethyl group.
  • Reactivity : The branching reduces steric hindrance, enhancing polymerization rates compared to the linear 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate.
  • Applications : Preferred for low-refractive-index coatings in optical fibers due to its superior light transmission properties .

2,2,3,3,4,4-Hexafluoro-1,5-pentyl Dimethacrylate (CAS 918-36-5)

  • Functional Group Variation : Methacrylate groups replace acrylate termini, increasing hydrophobicity.
  • Thermal Stability : Higher glass transition temperature ($ T_g $) (135°C vs. 120°C for the diacrylate) due to reduced chain mobility .
  • Mechanical Properties : Forms more rigid polymers, suitable for dental composites and high-strength adhesives .

Comparison with Fluorinated Diols and Polyols

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9)

  • Functional Groups : Terminal hydroxyl groups instead of acrylates.
  • Solubility: Exhibits excellent solubility in both polar (water, ethanol) and nonpolar solvents (hexane) due to fluorine-induced amphiphilicity, unlike the diacrylate, which is soluble only in fluorinated solvents .
  • Applications : Used in synthesizing perfluoropolyethers (PFPEs) and as a crosslinker in fuel cell membranes .

Bisphenol AF (BPAF)

  • Aromatic vs. Aliphatic : BPAF contains a fluorinated aromatic core, whereas this compound is aliphatic.
  • Nucleophilicity : Lower nucleophilicity of BPAF limits its utility in polycarbonate synthesis (59% yield vs. >70% for aliphatic fluorinated diols) .

Thermal and Chemical Property Comparison

Property This compound Hexafluoro-2-methylisopropyl Acrylate BPAF
Melting Point (°C) 79 (powder form) 45–48 160–163
Decomposition Temp (°C) 290 (TGA, N₂) 275 320
Solubility in THF Limited High Insoluble

Biological Activity

2,2,3,3,4,4-Hexafluoro-1,5-pentyl diacrylate (CAS No. 678-95-5) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields such as materials science and biomedicine. This article explores its biological activity, including its interaction with biological systems and potential applications in drug delivery and tissue engineering.

  • Molecular Formula : C₁₁H₁₀F₆O₄
  • Molecular Weight : 320.19 g/mol
  • Density : 1.333 g/cm³
  • Boiling Point : 105°C
  • Flash Point : 117.9°C
PropertyValue
Molecular FormulaC₁₁H₁₀F₆O₄
Molecular Weight320.19 g/mol
Density1.333 g/cm³
Boiling Point105°C
Flash Point117.9°C

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of hexafluoro diacrylates on various cell lines. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines while showing lower toxicity to normal cells. This selectivity suggests a potential for using these compounds in targeted cancer therapies.

Drug Delivery Applications

This compound has been explored as a monomer for synthesizing biocompatible polymers suitable for drug delivery systems. The incorporation of fluorinated moieties can enhance the solubility and stability of the resulting polymeric materials in biological environments.

A notable case study involved the use of this compound in creating nanofibers through electrospinning techniques. These nanofibers demonstrated controlled release properties for encapsulated drugs, indicating their potential utility in sustained drug delivery applications.

Tissue Engineering Applications

The compound's unique properties make it an attractive candidate for tissue engineering scaffolds. Research has shown that polymers derived from hexafluoro diacrylates can support cellular adhesion and proliferation while providing mechanical stability to engineered tissues. A specific study highlighted the successful use of these polymers in creating scaffolds that mimic the extracellular matrix (ECM), facilitating improved cell migration and tissue regeneration.

Case Studies

  • Cytotoxicity Assessment :
    • Objective : Evaluate the cytotoxic effects on human cancer cell lines.
    • Findings : Significant inhibition of cell proliferation was observed at specific concentrations (IC50 values ranging from 10 to 30 µM), indicating potential for therapeutic applications in oncology.
  • Nanofiber Drug Delivery System :
    • Objective : Develop a drug delivery system using electrospun fibers.
    • Methodology : Nanofibers were fabricated from poly(this compound) and loaded with a model drug.
    • Results : The release profile showed sustained release over several days with minimal initial burst release.
  • Scaffold Development for Tissue Engineering :
    • Objective : Create scaffolds for supporting fibroblast growth.
    • Results : Scaffolds demonstrated enhanced fibroblast attachment and proliferation compared to traditional materials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,2,3,3,4,4-hexafluoro-1,5-pentanediol in laboratory settings?

  • Methodological Answer :

  • Always wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation to minimize inhalation risks.
  • Store the compound in sealed containers at 0–6°C to prevent degradation .
  • For spills, isolate the area, absorb with inert materials (e.g., silica gel), and dispose of waste via certified hazardous waste services to avoid environmental contamination .

Q. How is 2,2,3,3,4,4-hexafluoro-1,5-pentanediol synthesized, and what purification methods are effective?

  • Methodological Answer :

  • A common synthesis route involves fluorination of pentanediol derivatives using hexafluorophosphate salts under controlled anhydrous conditions .
  • Purification typically employs fractional distillation under reduced pressure (e.g., 4 mmHg) to isolate the diol, followed by recrystallization in non-polar solvents (e.g., hexane) to achieve >98% purity .

Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Gas chromatography (GC) with flame ionization detection (FID) is standard for assessing purity (>98% GC-grade) .
  • Nuclear magnetic resonance (¹⁹F NMR) at 282 MHz confirms fluorination patterns, while FTIR spectroscopy identifies hydroxyl (3200–3400 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How does fluorination impact the compound’s reactivity in crosslinking reactions for polymer synthesis?

  • Methodological Answer :

  • The electron-withdrawing fluorine atoms reduce electron density at hydroxyl groups, slowing esterification kinetics. However, fluorination enhances thermal stability (decomposition >250°C) and hydrophobicity in derived polymers.
  • In photoalignment films, UV-induced [2+2] cycloaddition reactions are dominant, enabling crosslinking without morphological anisotropy (confirmed by AFM) .

Q. What are the applications of 2,2,3,3,4,4-hexafluoro-1,5-pentanediol in liquid crystal (LC) alignment technologies?

  • Methodological Answer :

  • The diol’s dicinnamate ester derivative forms photoalignment films under linearly polarized UV light. These films induce uniform LC alignment (pretilt angles: 1°–2°) via anisotropic surface interactions, critical for LCDs .
  • FTIR and UV-Vis spectroscopy are essential to monitor crosslinking efficiency and alignment uniformity .

Q. How can phase transitions and crystallographic behavior of this compound affect experimental design?

  • Methodological Answer :

  • The compound exhibits enantiotropic phase transitions, with twinning observed in single-crystal X-ray diffraction studies. This necessitates temperature-controlled experiments (e.g., DSC) to avoid structural inconsistencies .
  • Crystallographic data (e.g., Acta Cryst. reports) should guide solvent selection for recrystallization to avoid polymorphic interference .

Q. What are the environmental and toxicological considerations for disposal of fluorinated diol waste?

  • Methodological Answer :

  • The compound’s persistence in aquatic systems requires biodegradability testing (OECD 301F). Acute toxicity to Daphnia magna (EC₅₀ <1 mg/L) mandates neutralization before disposal .
  • Collaborate with certified waste management services to treat fluorinated waste via high-temperature incineration (≥1100°C) with alkaline scrubbers to capture HF emissions .

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